molecular formula C11H16N2 B11735078 4-(1-Aminocyclopentyl)aniline

4-(1-Aminocyclopentyl)aniline

Cat. No.: B11735078
M. Wt: 176.26 g/mol
InChI Key: PRNHZPKKNUSCDE-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopentyl)aniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, where the amino group is attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclopentyl)aniline typically involves the reaction of aniline with cyclopentylamine under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with a cyclopentyl halide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve more efficient catalytic processes. For example, palladium-catalyzed amination reactions can be employed to enhance yield and selectivity. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminocyclopentyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1-Aminocyclopentyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclopentyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules. This compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-(1-Aminocyclopentyl)aniline is unique due to its combination of an aromatic ring and a cyclopentyl ring, providing distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-(1-aminocyclopentyl)aniline

InChI

InChI=1S/C11H16N2/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,12-13H2

InChI Key

PRNHZPKKNUSCDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)N)N

Origin of Product

United States

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